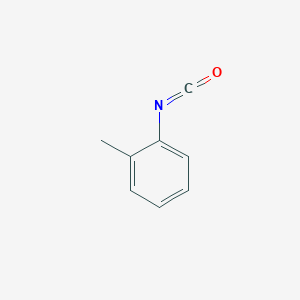
o-Tolyl isocyanate
Overview
Description
o-Tolyl isocyanate, also known as 2-methylphenyl isocyanate, is an organic compound with the molecular formula C8H7NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in the synthesis of various organic materials, including pharmaceuticals, agrochemicals, and polymers .
Mechanism of Action
Target of Action
o-Tolyl isocyanate, also known as 2-Methylphenyl isocyanate , is a chemical compound used in various organic reactions Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as alcohols and amines .
Mode of Action
The interaction of this compound with its targets typically involves the formation of urethane or urea linkages . This occurs through the reaction of the isocyanate group (-NCO) with an alcohol or amine to form a carbamate or urea linkage, respectively .
Biochemical Pathways
The compound’s reactivity suggests it could participate in various biochemical reactions, particularly those involving proteins or other biomolecules with active hydrogen atoms .
Pharmacokinetics
Its bioavailability would likely be influenced by factors such as route of exposure and metabolic capacity .
Result of Action
Safety data indicates that exposure to the compound can cause skin and eye irritation, respiratory irritation, and potentially fatal inhalation hazards . These effects suggest that this compound may induce cellular damage or an immune response upon exposure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
o-Tolyl isocyanate, like other isocyanates, is known for its high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This reactivity allows it to interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
For instance, they can regulate transcription factors, signaling pathways, cell cycle, and apoptosis . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Isocyanates are electrophiles and are reactive towards a variety of nucleophiles including alcohols and amines . This suggests that this compound could potentially form urethane linkages when treated with an alcohol, or interact with amines to form urea/amide or thioamide derivatives
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is sensitive to moisture , which could potentially affect its stability and degradation over time.
Metabolic Pathways
Isocyanates are generally produced from amines by phosgenation , suggesting that this compound could be involved in similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolyl isocyanate can be synthesized through several methods. One common method involves the reaction of o-toluidine with phosgene. The reaction proceeds as follows: [ \text{o-Toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
The reaction is typically carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale phosgenation processes. The process involves the continuous addition of phosgene to a solution of o-toluidine in an inert solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: o-Tolyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Hydrolysis: Reacts with water to form o-toluidine and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Reacts under mild heating to form urethanes.
Amines: Reacts at room temperature to form ureas.
Major Products Formed:
Urethanes: Formed from reactions with alcohols.
Ureas: Formed from reactions with amines.
o-Toluidine and Carbon Dioxide: Formed from hydrolysis
Scientific Research Applications
o-Tolyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers, coatings, and adhesives.
Comparison with Similar Compounds
m-Tolyl isocyanate: Similar structure but with the isocyanate group in the meta position.
p-Tolyl isocyanate: Similar structure but with the isocyanate group in the para position.
Phenyl isocyanate: Lacks the methyl group present in o-tolyl isocyanate.
Uniqueness: this compound is unique due to the position of the isocyanate group on the ortho position relative to the methyl group. This positioning influences its reactivity and the types of derivatives it can form, making it distinct from its meta and para counterparts .
Properties
IUPAC Name |
1-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYMIYBJLRRIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052286 | |
| Record name | 1-Isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-68-6 | |
| Record name | 2-Methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
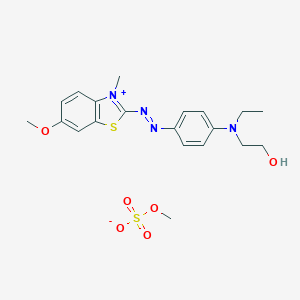
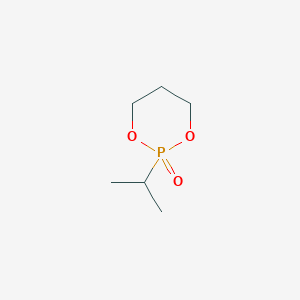
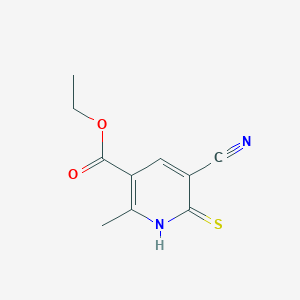
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
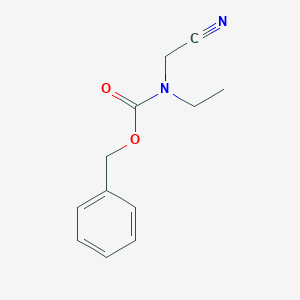
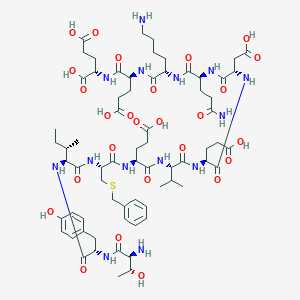
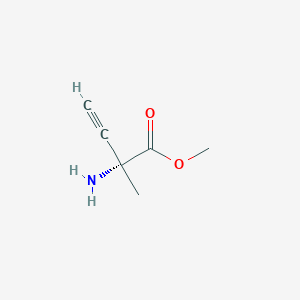
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)

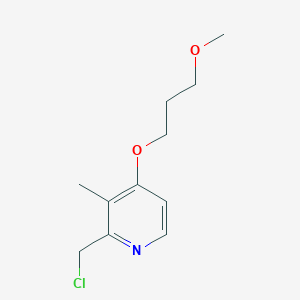
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
